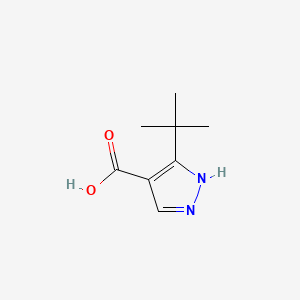

3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)6-5(7(11)12)4-9-10-6/h4H,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYRBBYXHPMQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152540-42-5 | |

| Record name | 3-tert-butyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Mechanisms

The synthesis of 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid relies on two principal mechanisms:

-

Knorr-type cyclocondensation : Formation of the pyrazole ring via reaction between hydrazines and 1,3-dicarbonyl equivalents.

-

Directed metalation-functionalization : Introduction of substituents through regioselective deprotonation and electrophilic trapping.

A critical challenge lies in controlling the positional isomer ratio (3- vs. 5-substituted products), addressed through catalyst selection and temperature modulation.

Industrial-Scale Synthesis Routes

Two-Step Catalytic Process (Patent CN111362874B)

This optimized method achieves 75.8% yield with 99.6% HPLC purity through:

Step 1: α,β-Unsaturated Ester Functionalization

| Reactant | Conditions | Outcome |

|---|---|---|

| α,β-Unsaturated ester 2 | −30°C, KI catalysis, methylhydrazine | α-Difluoroacetyl intermediate 3 |

Step 2: Cyclization and Purification

| Parameter | Specification | Impact |

|---|---|---|

| Temperature | 40–85°C under reduced pressure | Minimizes 5-isomer formation |

| Recrystallization solvent | 40–45% ethanol/water | 95:3 isomer ratio achieved |

Key Data :

Direct Carboxylation via Organometallic Intermediates

Ambeed’s protocol (78% yield) employs:

-

Directed lithiation :

-

Carboxylation :

Optimization Findings :

Hydrazine Cyclocondensation Route

A scalable alternative (67% yield) involves:

-

Condensation :

-

Saponification :

Critical Parameters :

-

Base selection : LiOH outperforms NaOH in ester hydrolysis efficiency

-

Temperature control : Gradual warming prevents decarboxylation

Advanced Process Optimization Strategies

Isomer Ratio Control

The 3-/5-substitution ratio depends on:

-

Addition sequence : Slow methylhydrazine dosing (−30°C) improves selectivity

Comparative Data :

| Condition | 3:5 Isomer Ratio | Yield (%) |

|---|---|---|

| KI catalysis, −30°C | 95:5 | 75.8 |

| No catalyst, 25°C | 65:35 | 42.1 |

Green Chemistry Innovations

Solvent Recovery Systems :

-

Distillation under 50–70 mm H₂O pressure recovers >90% tert-butanol

-

Aqueous ethanol recrystallization reduces VOC emissions vs. DCM extraction

Energy Efficiency :

-

Microwave-assisted cyclization cuts reaction time from 12h → 45min

Analytical Characterization Protocols

Purity Assessment

HPLC Method :

-

Column: C18, 250 × 4.6 mm

-

Mobile phase: 65:35 MeCN/H₂O (0.1% TFA)

Spectroscopic Confirmation :

Industrial Implementation Challenges

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| tert-Butyl hydrazine | 58 |

| Solvent recovery | 22 |

| Catalyst (KI) | 12 |

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol .

Scientific Research Applications

3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural differences and their implications:

Key Structural and Functional Differences

Lipophilicity and Solubility: The tert-butyl group in the target compound increases logP compared to smaller substituents (e.g., CF₂H or NH₂), making it less water-soluble but more membrane-permeable . Compounds with amino groups (e.g., 5-amino derivatives) exhibit improved aqueous solubility due to hydrogen-bonding capabilities .

Acidity of the Carboxylic Acid :

- Electron-withdrawing groups (e.g., CF₂H in ) lower the pKa of the carboxylic acid (≈2.5–3.0), enhancing reactivity in esterification or amidation reactions .

- tert-Butyl , being electron-donating, slightly raises the pKa (≈4.0–4.5), reducing acidity compared to fluorinated analogs .

Biological and Industrial Applications: Agrochemicals: Fluorinated pyrazoles (e.g., 3-(difluoromethyl)- derivatives) are widely used as herbicides due to their stability and bioactivity . Pharmaceuticals: Bulky substituents like tert-butyl or aromatic systems (e.g., quinolinyl in ) are leveraged in kinase inhibitors or antimicrobial agents .

Biological Activity

3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a tert-butyl group and a carboxylic acid functional group. This structure is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl hydrazine with appropriate carbonyl compounds followed by carboxylation. Various synthetic routes have been explored to optimize yield and purity. For example, reactions involving β-keto esters and hydrazines have been reported to yield derivatives with enhanced biological properties .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : This compound has shown promising results against various bacterial strains and fungi. For instance, studies indicate significant antibacterial effects against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anti-inflammatory Properties : Research has demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases .

- Antitumor Activity : Some studies have reported that pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active sites on enzymes, thereby inhibiting their activity. For example, molecular docking studies have suggested interactions with key enzymes involved in inflammation and cancer progression .

- Receptor Modulation : The compound may act as a modulator for various receptors involved in pain and inflammation pathways, contributing to its analgesic properties .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against several pathogens, demonstrating that the compound had an MIC value of 32 µg/mL against Bacillus cereus, outperforming some conventional antibiotics .

- Anti-inflammatory Effects : In an animal model of inflammation induced by carrageenan, derivatives of this compound showed up to 78% inhibition of edema compared to standard anti-inflammatory drugs like ibuprofen .

Data Table: Biological Activity Overview

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer: Synthesis optimization requires careful control of cyclocondensation reagents (e.g., ethyl acetoacetate, DMF-DMA, and substituted hydrazines), reaction temperature (50–100°C), and purification protocols. For example, multi-step reactions often use palladium catalysts (e.g., palladium diacetate) and tert-butyl XPhos ligands under inert atmospheres to enhance regioselectivity . Post-synthesis, flash chromatography (cyclohexane/ethyl acetate gradients) and TLC monitoring are critical for isolating pure products, with yields typically ranging from 51% to 88% depending on substituents .

Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?

Methodological Answer: Combined spectroscopic techniques are essential:

- 1H/13C NMR : Characterize substituent environments (e.g., tert-butyl protons at δ 1.37 ppm, aromatic protons at δ 7.20–7.84 ppm) .

- HRMS : Confirm molecular weights (e.g., [M]+ Calcd 271.1064; Found 271.1065) .

- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1704 cm⁻¹, azide peaks at 2143 cm⁻¹) .

- X-ray crystallography : Resolve conformational ambiguities (e.g., monoclinic P21/c space group with β = 97.91°) .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reactivity and supramolecular interactions of this compound?

Methodological Answer: The tert-butyl group introduces steric hindrance, reducing nucleophilic attack at the pyrazole C4 position. Computational studies (DFT or molecular docking) can quantify steric effects by analyzing bond angles and torsional strain. Crystallographic data (e.g., a = 12.336 Å, b = 17.632 Å in monoclinic systems) reveal packing patterns dominated by van der Waals interactions, with limited hydrogen bonding due to bulky substituents . Contrast this with smaller analogs (e.g., 5-methyl-1-phenyl derivatives), which exhibit stronger π-π stacking .

Q. What strategies resolve discrepancies in NMR data for structurally similar pyrazole-4-carboxylic acid derivatives?

Methodological Answer: Data conflicts often arise from dynamic processes (e.g., rotameric equilibria) or impurities. To address this:

- Variable Temperature NMR : Identify coalescence temperatures for proton exchange phenomena.

- 2D NMR (COSY, NOESY) : Correlate ambiguous peaks (e.g., overlapping aromatic signals at δ 7.37–7.28 ppm) .

- Spiking Experiments : Add authentic samples to confirm co-elution in HPLC or GC-MS.

- Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (GIAO method) .

Q. How can computational methods enhance the design of biologically active derivatives targeting specific enzymes?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory applications). Focus on the carboxylic acid moiety’s hydrogen-bonding potential .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values. For example, electron-withdrawing groups (e.g., -CF₃) may enhance binding to hydrophobic pockets .

- MD Simulations : Assess conformational stability over 100-ns trajectories to prioritize synthetically feasible derivatives .

Methodological Challenges & Data Contradictions

Q. Why do reaction yields vary significantly when introducing electron-deficient vs. electron-rich aryl groups?

Methodological Answer: Electron-deficient aryl groups (e.g., 4-chlorophenyl) accelerate cyclocondensation via enhanced electrophilicity, yielding up to 88% . In contrast, electron-rich groups (e.g., 4-methylbenzyl) may sterically hinder intermediate formation, reducing yields to ~51% . Kinetic studies (e.g., monitoring by in situ IR) can quantify rate differences, while Hammett plots provide linear free-energy relationships to predict substituent effects.

Q. How to address conflicting cytotoxicity data in structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions often stem from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times.

- Purity Validation : Ensure >95% purity via HPLC-UV/ELSD.

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

Safety & Handling

Q. What are the critical safety protocols for handling tert-butyl-substituted pyrazole derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Hazard Code H315/H319) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., azide intermediates) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with Celite .

- Storage : Keep at 2–8°C under inert atmosphere (N₂ or Ar) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.